3-(3-nitrophenyl)-2-pentylquinazolin-4(3H)-one
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Overview
Description
3-(3-Nitrophenyl)-2-pentyl-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-2-pentyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization and subsequent alkylation to introduce the pentyl group. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(3-nitrophenyl)-2-pentyl-4(3H)-quinazolinone may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-2-pentyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3-aminophenyl)-2-pentyl-4(3H)-quinazolinone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-Nitrophenyl)-2-pentyl-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-2-pentyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The nitrophenyl group and quinazolinone core are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-2-pentyl-4(3H)-quinazolinone: Similar structure but with the nitro group in a different position.
2-Pentyl-4(3H)-quinazolinone: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-(3-Nitrophenyl)-4(3H)-quinazolinone: Lacks the pentyl group, affecting its solubility and reactivity.
Uniqueness
3-(3-Nitrophenyl)-2-pentyl-4(3H)-quinazolinone is unique due to the combination of the nitrophenyl group and the pentyl chain, which imparts distinct chemical properties and potential biological activities. This combination allows for a wide range of modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-4-12-18-20-17-11-6-5-10-16(17)19(23)21(18)14-8-7-9-15(13-14)22(24)25/h5-11,13H,2-4,12H2,1H3 |
InChI Key |
HVUYDEQLIZADRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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